

# Navigating the Safety Profile of 3-Bromopyridine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate*

Cat. No.: *B114364*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 3-bromopyridine (CAS No. 626-55-1), a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the safety and handling requirements of this compound is paramount for ensuring laboratory safety and the integrity of research. This document summarizes key quantitative data, details experimental methodologies for toxicity testing, and visualizes critical workflows and potential biological pathways.

## Section 1: Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of 3-bromopyridine is the foundation of a robust safety assessment. These properties influence its behavior under various experimental and storage conditions.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrN	[1]
Molecular Weight	158.00 g/mol	
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	173 °C	
Melting Point	-27 °C	[1]
Density	1.64 g/mL at 25 °C	
Flash Point	52 °C (closed cup)	
Refractive Index	n <sub>20</sub> /D 1.571	

## Section 2: Toxicological Data

The toxicological profile of 3-bromopyridine is crucial for risk assessment and for implementing appropriate safety measures. The following table summarizes the available acute toxicity data.

Endpoint	Value	Species	Method	Source(s)
Acute Oral Toxicity (LD50)	364.86 mg/kg (Predicted)	Rat	Consensus method prediction	[2]
Skin Irritation	Mild Irritant (Primary Irritation Index: 0.3)	Rabbit	OECD Guideline 404	[3]
Eye Irritation	Minimally Irritating	Rabbit	OECD Guideline 405	[4][5]
Mutagenicity (Ames Test)	No data available for 3-bromopyridine. Related compound 3-NMPY was non-mutagenic.	Salmonella typhimurium	OECD Guideline 471	[6]
Cytotoxicity (IC50)	No specific data available for 3-bromopyridine.	-	-	-

## Section 3: Hazard Identification and Classification

Based on its toxicological profile, 3-bromopyridine is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard Class	Category	Hazard Statement
Flammable liquids	3	H226: Flammable liquid and vapor[2]
Acute toxicity, Oral	4	H302: Harmful if swallowed[2]
Skin corrosion/irritation	2	H315: Causes skin irritation[2]
Serious eye damage/eye irritation	2	H319: Causes serious eye irritation[2]
Specific target organ toxicity — single exposure (respiratory tract irritation)	3	H335: May cause respiratory irritation[2]

## Section 4: Experimental Protocols

Detailed methodologies are essential for the replication and validation of safety data. The following sections describe the standard protocols for key toxicological assessments.

### Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

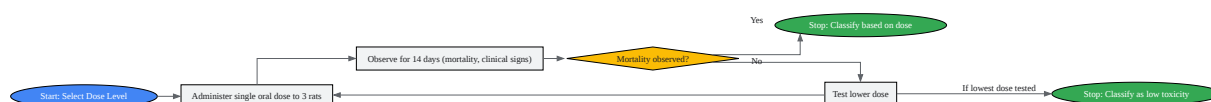
This method is used to estimate the acute oral toxicity of a substance.

**Principle:** A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance's toxicity.

**Methodology:**

- **Animal Model:** Typically, young adult rats of a single sex (usually females) are used.
- **Dosage:** A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
- **Administration:** The test substance is administered orally by gavage.

- Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- Endpoint: The LD50 is estimated based on the dose at which mortality is observed.



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Workflow for Acute Oral Toxicity Testing (OECD 423).

## Acute Dermal Irritation (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation.[7]

Principle: The test substance is applied to the skin of a test animal, and the degree of irritation is evaluated at specific intervals.[7]

Methodology:

- Animal Model: Albino rabbits are typically used.[3]
- Application: A small area of the animal's back is shaved. 0.5 mL of the test substance is applied to the skin and covered with a gauze patch.[3]
- Exposure: The patch is left in place for 4 hours.[3]
- Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[3]

- Scoring: The severity of the reactions is scored, and a Primary Irritation Index is calculated.  
[3]



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Workflow for Acute Dermal Irritation Testing (OECD 404).

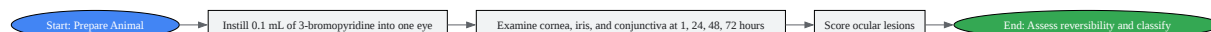
## Acute Eye Irritation (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[4]

Principle: The test substance is instilled into the eye of a test animal, and the effects on the cornea, iris, and conjunctiva are observed.[4]

Methodology:

- Animal Model: Albino rabbits are typically used.[4]
- Application: 0.1 mL of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[4]
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[4]
- Scoring: The degree of corneal opacity, iritis, and conjunctival redness and swelling are scored.[4]
- Endpoint: The reversibility of the observed effects is also assessed.[4]

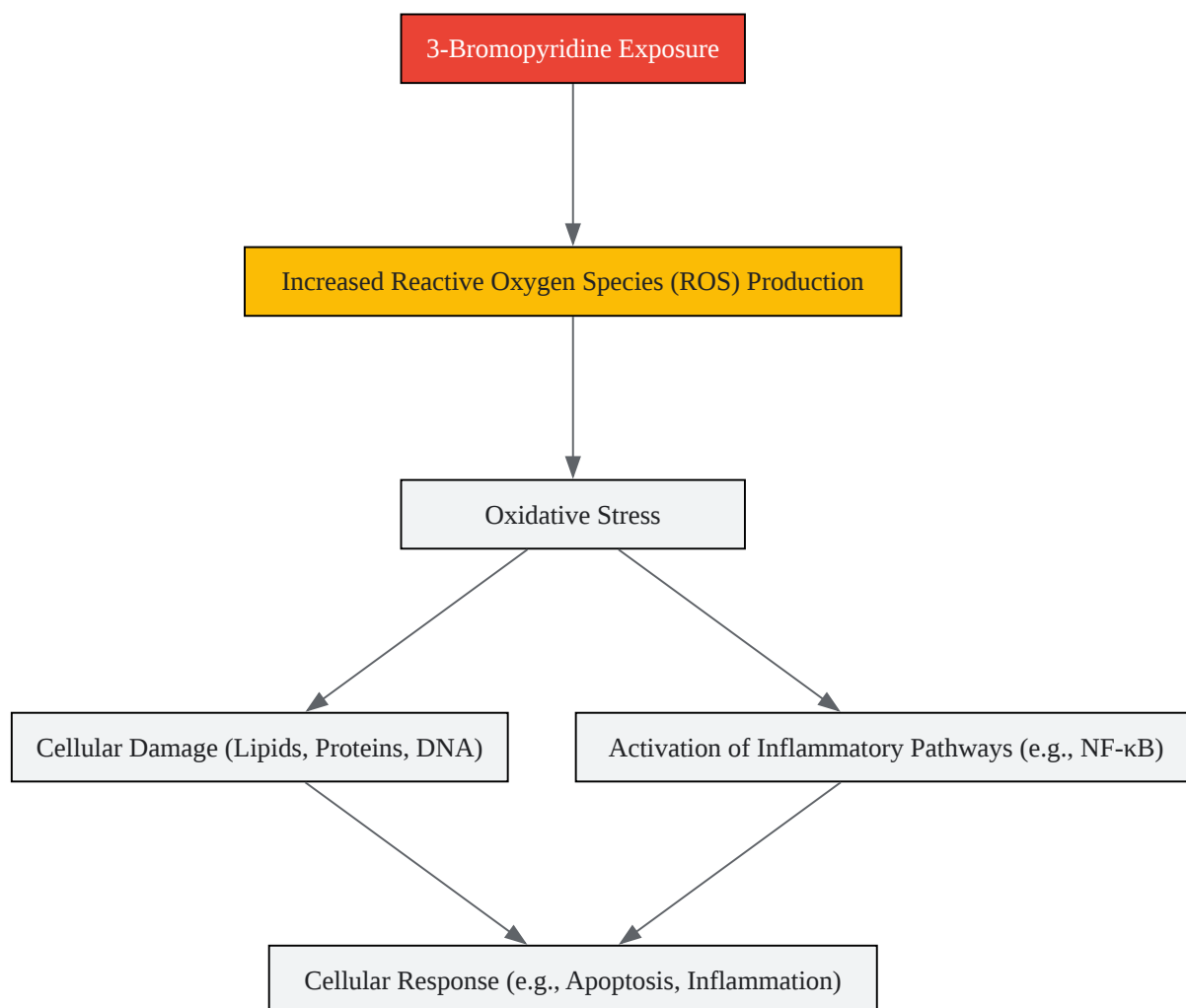


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Workflow for Acute Eye Irritation Testing (OECD 405).

## Section 5: Potential Signaling Pathway of Pyridine-Induced Toxicity

While specific signaling pathways for 3-bromopyridine have not been extensively studied, pyridine and its derivatives are known to induce oxidative stress through the generation of reactive oxygen species (ROS). This can lead to cellular damage and trigger inflammatory responses.



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Proposed Signaling Pathway for Pyridine-Induced Toxicity.

## Section 6: Safe Handling and Emergency Procedures



Strict adherence to safety protocols is mandatory when handling 3-bromopyridine.

#### Personal Protective Equipment (PPE):

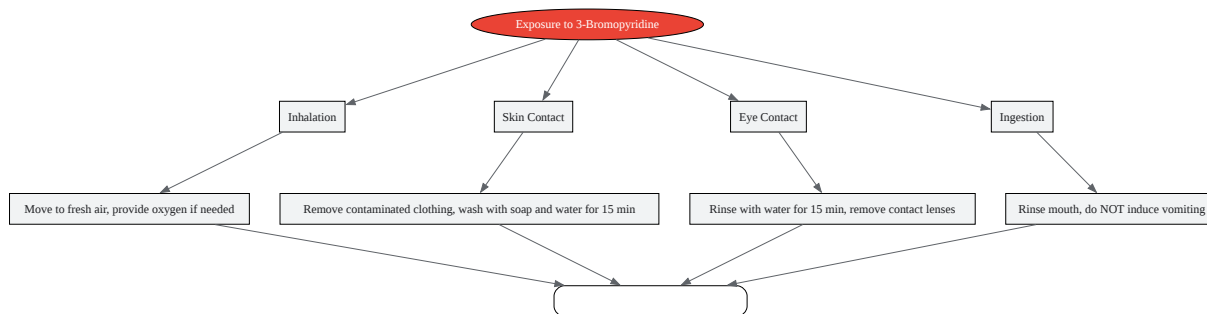
- Eye/Face Protection: Chemical safety goggles and a face shield.
- Skin Protection: Chemical-resistant gloves (nitrile rubber is recommended), lab coat, and closed-toe shoes.
- Respiratory Protection: Work in a well-ventilated fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.

#### Handling and Storage:

- Keep away from heat, sparks, and open flames.[\[2\]](#)
- Store in a cool, dry, and well-ventilated area in a tightly closed container.[\[2\]](#)
- Incompatible with strong oxidizing agents, strong acids, and strong bases.[\[2\]](#)

#### First Aid Measures:

- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[\[2\]](#)
- Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[\[2\]](#)
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[\[2\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.



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### Logical Workflow for Emergency Response to Exposure.

This guide is intended to provide a detailed overview of the material safety data for 3-bromopyridine. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer before handling this chemical and conduct a thorough risk assessment for your specific experimental conditions.

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